Antibacterial Oxazolidinone Building Block Potency: 2-Norbornaneacetic Acid vs. 1-Adamantaneacetic Acid and Cyclohexylacetic Acid
In a systematic evaluation of alicyclic carboxylic acids as building blocks for piperazinyl oxazolidinone antibacterials, the derivative synthesized using 2-norbornaneacetic acid (2-NA) exhibited an IC₅₀ of 54 ± 10 μg/mL against bacterial protein synthesis [1]. This activity was intermediate between the more potent 1-adamantaneacetic acid derivative (IC₅₀ = 22 ± 7.8 μg/mL) and the less potent cyclohexylacetic acid derivative (IC₅₀ = 85 ± 17 μg/mL) [1]. The corresponding MIC range for the 2-NA derivative was 125–250 μg/mL, compared to 32–62 μg/mL for 1-adamantaneacetic acid and 125–250 μg/mL for cyclohexylacetic acid [1].
| Evidence Dimension | In vitro antibacterial activity (protein synthesis inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 54 ± 10 μg/mL; MIC = 125–250 μg/mL |
| Comparator Or Baseline | 1-Adamantaneacetic acid (IC₅₀ = 22 ± 7.8 μg/mL, MIC = 32–62 μg/mL); Cyclohexylacetic acid (IC₅₀ = 85 ± 17 μg/mL, MIC = 125–250 μg/mL) |
| Quantified Difference | 2.45-fold higher IC₅₀ vs. 1-adamantaneacetic acid; 1.57-fold lower IC₅₀ vs. cyclohexylacetic acid |
| Conditions | Piperazinyl 5-triazolylmethyl oxazolidinone derivatives; in vitro assay against standard bacterial strains |
Why This Matters
This data enables SAR-guided selection: 2-NA provides a specific potency window, distinct from both more lipophilic (adamantane) and more flexible (cyclohexyl) alternatives, which is critical for balancing antibacterial efficacy with other drug-like properties.
- [1] PMC. Table 2: Building block SAR for oxazolidinone antibacterial activity. Antimicrobial Agents and Chemotherapy. 2003. View Source
